1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-13-3-4-14(2)15(11-13)12-24-18-20-9-10-21(18)25(22,23)17-7-5-16(19)6-8-17/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXPZTLLHNDGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Sulfonylation: The imidazole ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. For instance, derivatives of sulfonamide compounds have shown promising results against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .
Anticancer Properties
The design of molecular hybrids that incorporate imidazole structures has been a focus in anticancer research. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the incorporation of a sulfonamide moiety enhances cytotoxicity against human cancer cell lines such as colon and breast cancer cells . The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapy.
Antioxidant Activity
Imidazole derivatives are also noted for their antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Research on related compounds has shown that they can protect cellular components from oxidative damage, leading to potential applications in nutraceuticals and functional foods .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies provide insights into how the compound may exert its biological effects at the molecular level, which is essential for drug design and development .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups could play a crucial role in binding to the target molecules, while the imidazole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 4,5-Dihydroimidazole Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-nitrobenzenesulfonyl group in ’s compound increases electrophilicity at the sulfonyl sulfur, enhancing reactivity in nucleophilic substitutions compared to the 4-chloro analog .
- Halogen Substitutions: Fluorine substitution () reduces electronegativity relative to chlorine, improving solubility in polar solvents. Conversely, dichlorophenyl groups () amplify lipophilicity, favoring membrane permeability in biological systems .
Physico-Chemical Properties
- Molecular Weight and Solubility: The target compound (421.96 g/mol) is heavier than analogs like 1-[(4-methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (270.37 g/mol, ), resulting in lower aqueous solubility but higher thermal stability .
- Crystallographic Data: Structural reports (–5) highlight the planar geometry of the imidazole ring, with substituents influencing packing efficiency and crystal lattice interactions .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of an imidazole ring substituted with a chlorobenzenesulfonyl group and a dimethylphenylmethyl sulfide. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is performed using sulfonyl chlorides in the presence of bases.
- Sulfide Formation : The sulfide linkage with the dimethylphenylmethyl group is created through nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds with imidazole structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of imidazole can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that imidazole derivatives may inhibit cancer cell proliferation. For example, compounds similar to the one in focus have been shown to inhibit β-catenin signaling pathways, which are crucial in colorectal cancer progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Antimicrobial Activity
A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties using standard methods. The results highlighted the following zones of inhibition (in mm) against selected bacterial strains:
| Compound | E. coli | S. aureus | B. subtilis |
|---|---|---|---|
| 1a | 20 | 22 | 21 |
| 1b | 15 | 19 | 19 |
| Reference (Streptomycin) | 28 | 32 | 31 |
These results indicate that certain derivatives possess significant antimicrobial potential .
Anticancer Activity
In another study focusing on β-catenin inhibitors, compound 25 , structurally related to our compound of interest, demonstrated potent anticancer activity with IC50 values as low as 0.12 µM against HCT116 cells. This suggests a promising avenue for developing new anticancer therapies based on these types of compounds .
Enzyme Inhibition Studies
The compound's efficacy as an enzyme inhibitor was assessed through various assays. Notably, it exhibited strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors:
| Compound | IC50 (µM) |
|---|---|
| Tested Compound | 2.14 ± 0.003 |
| Thiourea (Reference) | 21.25 ± 0.15 |
This highlights its potential utility in pharmacological applications targeting urease-related conditions .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar imidazole derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized imidazoles were tested against multiple bacterial strains, showing varying degrees of effectiveness and establishing structure-activity relationships that could guide future drug design .
- Investigation of Anticancer Mechanisms : Research focused on the interaction between imidazole derivatives and cancer cell signaling pathways revealed insights into their mechanism of action, particularly regarding β-catenin inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
